molecular formula C22H21N5O4 B2991743 2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 946202-75-1

2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No. B2991743
CAS RN: 946202-75-1
M. Wt: 419.441
InChI Key: KGWANDXMPNTWBV-UHFFFAOYSA-N
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Description

The compound “2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one” is a nitrogenous compound . It has been studied for its potential as a carbonic anhydrase inhibitor .


Molecular Structure Analysis

The molecular formula of the compound is C27H22BrN3O5 . The exact mass is 547.07428 g/mol and the monoisotopic mass is also 547.07428 g/mol . The compound has a complexity of 804 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 548.4 g/mol . It has a topological polar surface area of 93 Ų . The compound has 6 hydrogen bond acceptors and no hydrogen bond donors . It has a rotatable bond count of 6 .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have developed novel compounds derived from similar structures, emphasizing their anti-inflammatory and analgesic potential. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines were synthesized from visnaginone and khellinone derivatives. These compounds exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antifungal Activities

The synthesis and reactivity of enaminones incorporating dibromobenzofuran moieties have been explored, leading to the creation of novel azines and azolotriazines. These compounds were evaluated for their antimicrobial and antifungal activities, demonstrating the versatility of similar structures in generating bioactive molecules with potential for treating infections (Sanad & Mekky, 2018).

Antiproliferative Effects

A series of new derivatives similar in structure were synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. Certain compounds showed promising activity, highlighting the potential of these structures in the development of anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Synthesis of Novel Derivatives

Research into the synthesis of novel derivatives featuring piperazine and related structures has been conducted, demonstrating the broad utility of these compounds in creating pharmacologically active agents. These studies underscore the potential for designing new molecules with enhanced therapeutic profiles (Kumar, Chawla, Akhtar, Sahu, & Rathore, 2017).

Mechanism of Action

The compound has been studied for its potential as a carbonic anhydrase inhibitor . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6,12-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-14-5-6-18-23-19-15(20(28)27(18)13-14)12-16(24(19)2)21(29)25-7-9-26(10-8-25)22(30)17-4-3-11-31-17/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWANDXMPNTWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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